1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol
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Overview
Description
1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific research applications, including studies on reaction mechanisms and metabolic pathways.
Preparation Methods
The synthesis of 1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol typically involves the incorporation of deuterium into the molecular structure. One common method is the deuteration of the corresponding non-deuterated compound using deuterated reagents. For example, the synthesis might involve the reaction of a phenylmethoxypropane-1,2-diol precursor with deuterated water (D2O) or deuterated methanol (CD3OD) under specific conditions to replace hydrogen atoms with deuterium .
Industrial production methods for such deuterated compounds often involve large-scale deuteration processes, which can include the use of deuterium gas (D2) in catalytic hydrogenation reactions. These methods ensure the efficient and cost-effective production of deuterated compounds for research and industrial applications.
Chemical Reactions Analysis
1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups. Common reagents for these reactions include halides and nucleophiles like hydroxide ions (OH-).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield deuterated ketones, while reduction could produce deuterated alcohols.
Scientific Research Applications
1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol has several scientific research applications:
Chemistry: It is used in studies of reaction mechanisms, where the presence of deuterium can help elucidate pathways and intermediates.
Biology: Deuterated compounds are often used in metabolic studies to trace the incorporation and transformation of molecules within biological systems.
Medicine: Deuterium-labeled compounds can be used in drug development and pharmacokinetic studies to understand the distribution and metabolism of pharmaceuticals.
Industry: In industrial applications, deuterated compounds are used in the development of new materials and in the study of chemical processes.
Mechanism of Action
The mechanism by which 1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol exerts its effects is primarily related to the presence of deuterium. Deuterium has a greater mass than hydrogen, which can influence reaction rates and pathways. This isotope effect can be used to study the kinetics and mechanisms of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.
Comparison with Similar Compounds
1,1,2,3,3-Pentadeuterio-3-phenylmethoxypropane-1,2-diol can be compared with other deuterated compounds, such as:
- 1,1,2,3,3-Pentadeuterio-3-(2-methoxyphenoxy)propane-1,2-diol
- 1,1,2,3,3-Pentadeuterio-3-[4-(2-methoxyethyl)phenoxy]propane-1,2-diol
These compounds share similar deuterated structures but differ in their functional groups and specific applications. The uniqueness of this compound lies in its phenylmethoxy group, which can impart distinct chemical and physical properties.
Properties
Molecular Formula |
C10H14O3 |
---|---|
Molecular Weight |
187.25 g/mol |
IUPAC Name |
1,1,2,3,3-pentadeuterio-3-phenylmethoxypropane-1,2-diol |
InChI |
InChI=1S/C10H14O3/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/i6D2,8D2,10D |
InChI Key |
LWCIBYRXSHRIAP-GRGKKBJQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OCC1=CC=CC=C1)O)O |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CO)O |
Origin of Product |
United States |
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